Methyl-4-bromomethyl-2,6-dimethoxy benzoate is an organic compound with the molecular formula and a molecular weight of approximately 289.123 g/mol. It features a bromomethyl group at the para position of the benzoate ring, along with two methoxy groups located at the ortho positions (2 and 6). This compound is characterized by its distinct structure, which includes an ester functional group derived from benzoic acid. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in various chemical syntheses .
Research indicates that methyl-4-bromomethyl-2,6-dimethoxy benzoate exhibits biological activities that may include antimicrobial and potential anti-HIV properties. Its derivatives have been studied for their effectiveness against various pathogens and their roles as intermediates in synthesizing biologically active compounds .
Several methods exist for synthesizing methyl-4-bromomethyl-2,6-dimethoxy benzoate:
Methyl-4-bromomethyl-2,6-dimethoxy benzoate has several applications:
Interaction studies have shown that methyl-4-bromomethyl-2,6-dimethoxy benzoate can interact with various biological systems. These interactions often focus on its role as a precursor in synthesizing biologically active compounds and its potential effects on cellular pathways related to disease mechanisms .
Methyl-4-bromomethyl-2,6-dimethoxy benzoate shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl 4-(bromomethyl)-3-methoxybenzoate | 74733-27-0 | 0.95 | Different methoxy position |
Methyl 3-(bromomethyl)-4-methoxybenzoate | 142031-88-7 | 0.93 | Variation in substitution pattern |
Methyl 5-bromo-2-methoxy-4-methylbenzoate | 39503-58-7 | 0.87 | Additional methyl group |
Methyl 2-(bromomethyl)-5-methoxybenzoate | 788081-99-2 | 0.87 | Different positional isomer |
Methyl 2-(bromomethyl)-4-methoxybenzoate | 15365-25-0 | 0.85 | Variation in methoxy position |
These compounds highlight the uniqueness of methyl-4-bromomethyl-2,6-dimethoxy benzoate due to its specific arrangement of functional groups and substituents, which influence its reactivity and biological activity .